生物素-11-dUTP 四锂盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

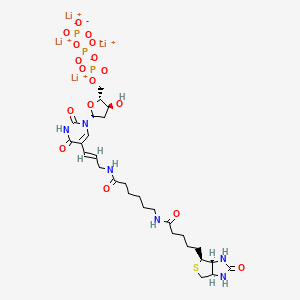

BIo-11-dUTP tetralithium salt, also known as Biotin-11-2’-deoxyuridine-5’-triphosphate, is a compound widely used for non-radioactive DNA labeling . It can be enzymatically incorporated into DNA via nick-translation, random priming, 3’-end terminal labeling, or in the process of PCR . The number “11” refers to the number of carbon atoms in the backbone of the linker between dUTP and biotin .

Molecular Structure Analysis

The molecular formula of BIo-11-dUTP tetralithium salt is C28H41Li4N6O17P3S . Its molecular weight is 886.5 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The compound is typically supplied as a 1 mM solution in a buffer of 10 mM TrisHCl, pH 7.5, 1 mM EDTA . It is stored at -20°C .科学研究应用

非放射性DNA标记

生物素-11-dUTP 通常用于非放射性DNA标记,它是放射性同位素的一种更安全的替代方案。 它可以掺入到DNA中,在各种过程中,例如随机引物和切口翻译 .

PCR扩增

它被用于标准PCR扩增中,以标记扩增的DNA片段。 然后可以使用比色或荧光方法检测这种标记的DNA .

逆转录

生物素-11-dUTP 用于逆转录过程中合成cDNA,它被掺入到新合成的DNA链中 .

切口翻译

这种化合物用于切口翻译,这是一种通过在DNA链的切口处进行酶促掺入来用生物素标记DNA的方法 .

引物延伸反应

在引物延伸反应中,生物素-11-dUTP 作为DNA聚合酶的底物,延伸与模板链退火的引物 .

3'-端末端标记

生物素-11-dUTP 可用于DNA片段的3'-端标记,这对于创建杂交探针很有用 .

与常见聚合酶的有效相互作用

它可以与所有常见的聚合酶一起使用,使其在各种标记技术和检测方法中用途广泛 .

与抗生物素蛋白的有效相互作用

生物素-11-dUTP 中的“11”是指 dUTP 和生物素之间的连接体中的碳原子数,这有利于在检测过程中与抗生物素蛋白的有效相互作用 .

作用机制

Target of Action

BIo-11-dUTP tetralithium salt is primarily targeted towards DNA . It is used for non-radioactive DNA labeling . The compound can be incorporated into DNA using various enzymes such as Reverse Transcriptase, Taq DNA Polymerase, and Klenow Fragment .

Mode of Action

The compound interacts with its target (DNA) by being enzymatically incorporated into the DNA structure during processes like nick translation, random priming, 3’-end terminal labeling, or in the process of PCR . The “11” in BIo-11-dUTP refers to the number of carbon atoms in the backbone of the linker between dUTP and biotin . The longer the linker, the more effective the interaction of biotin with avidin occurs .

Biochemical Pathways

BIo-11-dUTP tetralithium salt is involved in the biochemical pathway of DNA labeling . It is incorporated into the DNA structure, allowing the labeled DNA to be detected using colorimetric and fluorimetric methods .

Pharmacokinetics

It is known that the compound is supplied as a 1 mm aqueous solution .

Result of Action

The result of the action of BIo-11-dUTP tetralithium salt is the non-radioactive labeling of DNA . This allows for the detection and study of specific DNA sequences in research applications .

Action Environment

The action of BIo-11-dUTP tetralithium salt is influenced by the conditions of the biochemical environment. For instance, the pH of the solution in which the compound is dissolved can affect its stability and efficacy . The compound is typically stored at -20°C and is supplied in a storage buffer of 10 mM TrisHCl, pH 7.5, 1 mM EDTA .

实验室实验的优点和局限性

Bio-11-BIo-11-dUTP tetralithium salt has a number of advantages and limitations when used in lab experiments. One of the main advantages of Bio-11-BIo-11-dUTP tetralithium salt is its ability to be used as a fluorescent label for DNA and RNA, allowing researchers to visualize and track the molecules in real time. Additionally, Bio-11-BIo-11-dUTP tetralithium salt is relatively easy to synthesize and is relatively inexpensive, making it a cost-effective option for researchers. However, Bio-11-BIo-11-dUTP tetralithium salt also has some limitations, including its potential to inhibit DNA replication and cell growth, as well as its potential to induce apoptosis.

未来方向

There are a number of potential future directions for Bio-11-BIo-11-dUTP tetralithium salt. One potential direction is the development of new and improved fluorescent labels for DNA and RNA, which could enable researchers to better visualize and track the molecules in real time. Additionally, Bio-11-BIo-11-dUTP tetralithium salt could be used to develop new and improved reagents for the detection of DNA and RNA, which could enable researchers to detect and quantify the molecules with greater accuracy and sensitivity. Finally, Bio-11-BIo-11-dUTP tetralithium salt could be used to develop new and improved substrates for DNA polymerase, which could enable researchers to study the enzyme’s activity and its effects on the structure of DNA molecules with greater accuracy and sensitivity.

合成方法

Bio-11-BIo-11-dUTP tetralithium salt is synthesized through a two-step process. In the first step, BIo-11-dUTP tetralithium salt is reacted with a thiol-based compound, such as 2-mercaptoethanol or dithiothreitol, in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a thiolated BIo-11-dUTP tetralithium salt, which is then reacted with a lithium salt, such as lithium chloride, in the presence of a base, such as sodium hydroxide or potassium hydroxide. This second reaction produces the desired Bio-11-BIo-11-dUTP tetralithium salt tetralithium salt.

安全和危害

生化分析

Biochemical Properties

BIo-11-dUTP Tetralithium Salt interacts with various enzymes and proteins during the process of DNA labeling. It can be used with all common polymerases . The “11” in its name refers to the number of carbon atoms in the backbone of the linker between dUTP and biotin . The longer the linker, the more effective the interaction of biotin with avidin occurs .

Subcellular Localization

Therefore, it is always important to refer to the original research articles and product datasheets for the most accurate and up-to-date information .

属性

IUPAC Name |

tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45N6O17P3S.4Li/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25;;;;/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43);;;;/q;4*+1/p-4/b7-6+;;;;/t18-,19-,20+,21-,24+,25-;;;;/m0..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILWLQSTMVVCQV-MAKHBLPBSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41Li4N6O17P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,5S)-3-Hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B565995.png)

![2-[5-(Methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one](/img/structure/B566012.png)